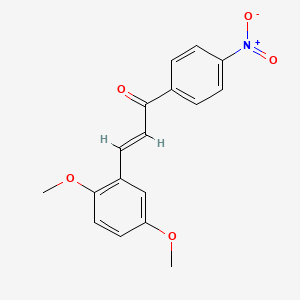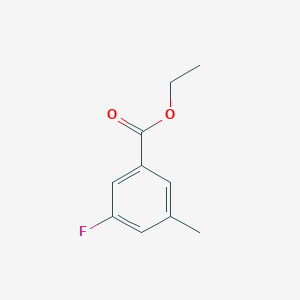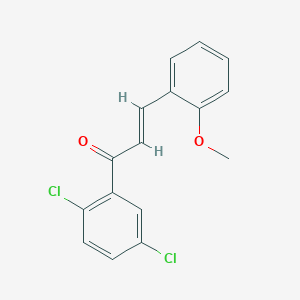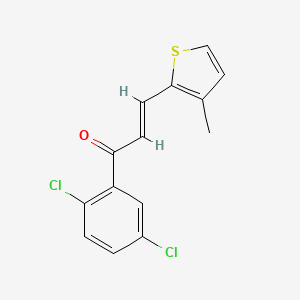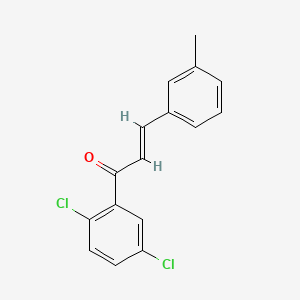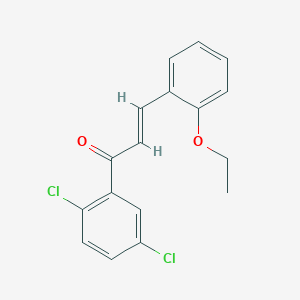
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-1-2,5-DCPE, is an organic compound used in the synthesis of various compounds and materials. It has been studied for its applications in scientific research, its mechanism of action, and its biochemical and physiological effects.
Applications De Recherche Scientifique
2E-1-2,5-DCPE has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various organic compounds and materials, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of biologically active compounds, such as hormones, antibiotics, and drugs. Additionally, it has been used in the synthesis of materials for use in sensors, fuel cells, and other applications.
Mécanisme D'action
2E-1-2,5-DCPE acts as an electron acceptor in the Wittig reaction, donating electrons to the aldehyde or ketone to form a substituted olefin. Additionally, it can act as an electron donor in other reactions, donating electrons to other molecules to form more complex molecules.
Biochemical and Physiological Effects
2E-1-2,5-DCPE has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and has been shown to possess anti-cancer, anti-bacterial, and anti-viral activity. Additionally, it has been shown to possess anti-allergic, anti-diabetic, and anti-fungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
2E-1-2,5-DCPE has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized using the Wittig reaction. Additionally, it is a versatile building block, and can be used in the synthesis of a variety of compounds and materials. However, it also has some limitations. It is not very soluble in water, and is not very stable in the presence of light or air.
Orientations Futures
There are several possible future directions for the use of 2E-1-2,5-DCPE. It could be used in the synthesis of more complex molecules, such as those used in pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of materials for use in sensors, fuel cells, and other applications. It could also be used in the synthesis of biologically active compounds, such as hormones, antibiotics, and drugs. Finally, it could be used in the synthesis of materials for use in medical devices and implants.
Méthodes De Synthèse
2E-1-2,5-DCPE is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide, generated from a phosphonium salt, with an aldehyde or ketone in the presence of a base. The resulting product is a substituted olefin, which can then be further reacted with other compounds to form more complex molecules.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-11-13(18)8-9-15(14)19/h3-11H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXGNITEHTNEW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





